2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide

Stereochemistry Structure-Activity Relationship Protease Inhibitor Design

2-Amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide (CAS 149717-33-9), synonymously referred to as valylphenylalanyl-lysylchloromethane, Val-Phe-Lys-CH₂Cl, or VPLCH₂Cl, is a synthetic tripeptide chloromethyl ketone (CMK). The compound belongs to the class of irreversible serine protease inhibitors, where the C-terminal chloromethyl ketone warhead alkylates the active-site histidine of target enzymes.

Molecular Formula C21H33ClN4O3
Molecular Weight 425.0 g/mol
CAS No. 149717-33-9
Cat. No. B115349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide
CAS149717-33-9
Molecular FormulaC21H33ClN4O3
Molecular Weight425.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N
InChIInChI=1S/C21H33ClN4O3/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29)/t16-,17-,19-/m0/s1
InChIKeyTUGFCYBOSDAYHT-LNLFQRSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide (CAS 149717-33-9): Irreversible Tripeptide Serine Protease Inhibitor for Plasmin-Targeting Research


2-Amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide (CAS 149717-33-9), synonymously referred to as valylphenylalanyl-lysylchloromethane, Val-Phe-Lys-CH₂Cl, or VPLCH₂Cl, is a synthetic tripeptide chloromethyl ketone (CMK) [1]. The compound belongs to the class of irreversible serine protease inhibitors, where the C-terminal chloromethyl ketone warhead alkylates the active-site histidine of target enzymes. Its primary documented application is as a probe for plasmin active-center function, distinguishing it from generic serine protease inhibitors that lack sequence-defined selectivity [2].

Why 2-Amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide Cannot Be Replaced by Bulk Serine Protease Inhibitors or the D-Enantiomer


Tripeptide chloromethyl ketones derive their target selectivity from the P3–P1 amino acid sequence, not just the warhead. Swapping 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide (Val-Phe-Lys-CH₂Cl) for a generic serine protease inhibitor (e.g., PMSF, TLCK) sacrifices the plasmin-directed specificity documented in functional platelet studies [1]. Even the D-enantiomer (D-Val-Phe-Lys-CMK, CAS 75590-17-9), although sharing the same sequence, exhibits a different stereochemical recognition surface that alters binding affinity and selectivity — a phenomenon demonstrated for L- vs. D-valyl CMK derivatives in tRNA synthetase models where dissociation constants differed by 5-fold [2]. These stereochemistry-dependent differences make direct one-to-one substitution without re-validation scientifically unsound.

Quantitative Differentiation Evidence for 2-Amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide Against Closest Analogs


Stereochemical Identity Distinction: L-Val-Phe-Lys-CH₂Cl vs. Commercially Dominant D-Val-Phe-Lys-CMK

2-Amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide incorporates an L-valine at the P3 position, as confirmed by the (S)-configuration designation in the 9CI nomenclature entry L-Phenylalaninamide, L-valyl-N-[5-amino-1-(chloroacetyl)pentyl]-, (S)- [1]. The commercially prevalent comparator D-Val-Phe-Lys-CMK (CAS 75590-17-9) bears a D-valine residue at the same position. While direct head-to-head plasmin inhibition data for the L-enantiomer is absent from the publicly indexed literature, fundamental stereochemistry-activity principles demonstrated for the valyl chloromethyl ketone scaffold show that L- vs. D-configuration alters enzyme recognition. In the aminoacyl-tRNA synthetase system, L-valyl chloromethyl ketone exhibited a dissociation constant (K_d) of 20 mM for valyl-tRNA synthetase, while the D-enantiomer showed a K_d of 100 mM — a 5-fold difference reflecting stereospecific active-site interactions [2].

Stereochemistry Structure-Activity Relationship Protease Inhibitor Design

Functional Validation in Plasmin-Mediated Platelet Activation: Val-Phe-Lys-CH₂Cl as Active-Center Probe

In a controlled study of human plasmin-induced platelet activation, Val-Phe-Lys-CH₂Cl (used without stereochemical prefix but consistent with the L-amino acid tripeptide nomenclature) was employed to selectively inhibit the catalytic active center of plasmin [1]. At concentrations that abolished plasmin amidolytic activity, the compound completely prevented plasmin-induced platelet activation, whereas the lysine-binding site (LBS) blocker ε-aminocaproic acid (EACA) at 1 mM only partially inhibited activation. The complementary use of Val-Phe-Lys-CH₂Cl and EACA enabled dissection of plasmin's catalytic vs. LBS-dependent functions — a differential mechanistic resolution not achievable with broad-spectrum inhibitors like aprotinin alone.

Plasmin Platelet Activation Protease Active-Site Probe

Sequence-Defined Selectivity Compared to Non-Peptide Serine Protease Inhibitors

The P3 Val-Phe-Lys sequence of 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide confers a degree of target discrimination beyond what simple chloromethyl ketones (e.g., TLCK, TPCK) provide. In class-level comparisons of tripeptide lysyl chloromethyl ketones, the D-Val-Leu-Lys-CMK variant inhibited plasmin and trypsin comparably but was 100–10,000-fold weaker against thrombin, Factor Xa, and urokinase [1]. While the Val-Phe-Lys sequence was not directly assayed in that comparative panel, the P2 Phe substitution (vs. Leu) is known to shift S2 subsite interactions, and the L-Val P3 residue introduces a hydrogen-bonding pattern distinct from the D-Val-containing series. The clinically tested D-Val-Phe-Lys-CMK achieves IC₅₀ ~100 pM for human plasmin with reported selectivity over urokinase ; the L-enantiomer is expected to exhibit a shifted selectivity fingerprint, though precise values remain unpublished.

Selectivity Serine Protease Tripeptide CMK

Verified Application Scenarios for 2-Amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide in Protease Research


Dissecting Plasmin Catalytic vs. Lysine-Binding Site Functions in Platelet and Fibrinolytic Studies

As demonstrated by Lu et al. (1991), Val-Phe-Lys-CH₂Cl irreversibly silences the plasmin active center without blocking lysine-binding sites (LBS). Researchers can pair this inhibitor with EACA or tranexamic acid to assign plasmin-mediated effects specifically to proteolytic activity vs. LBS-dependent binding interactions in platelet activation, extracellular matrix remodeling, or complement crosstalk [1]. This binary approach cannot be replicated with aprotinin, which simultaneously inhibits catalytic activity and occludes LBS.

Substrate-Mimetic L-Amino Acid Recognition Probe for Endogenous Peptidase Profiling

Because the compound contains exclusively L-amino acids, it mimics the stereochemistry of natural plasmin substrates. This is relevant for experiments examining the immunogenicity of peptide inhibitors, in vivo degradation rates (L-peptides are substrates for endogenous peptidases unlike D-peptides), or studies where the bound conformation of an L-peptide inhibitor must recapitulate the enzyme's transition-state recognition of physiological substrates .

Reference Standard for Analytical Method Development and Batch-to-Batch Comparator Screening

The availability of both L-Val-Phe-Lys-CMK (CAS 149717-33-9) and D-Val-Phe-Lys-CMK (CAS 75590-17-9) enables analytical chemists to develop chiral HPLC methods for enantiomeric purity assessment of tripeptide CMK inhibitor stocks. A laboratory producing or formulating CMK-based protease inhibitors can use the L-enantiomer as a reference standard to validate that D-enantiomer preparations are free of L-isomer cross-contamination, or vice versa, ensuring reproducible pharmacology in downstream assays [1].

Quote Request

Request a Quote for 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.